molecular formula C15H11ClFN3O B2455710 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide CAS No. 1356575-20-6

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide

Cat. No. B2455710
CAS RN: 1356575-20-6
M. Wt: 303.72
InChI Key: IOAXXRVLQOBDHD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide involves the inhibition of specific enzymes that are essential for tumor growth and disease progression. This compound has been found to inhibit the activity of specific enzymes such as tyrosine kinases and acetylcholinesterase, which are involved in the progression of various diseases. By inhibiting these enzymes, this compound can effectively prevent the growth and progression of tumors and diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in the progression of various diseases, making it a potential therapeutic agent for the treatment of these diseases. Furthermore, this compound has been found to exhibit unique properties such as fluorescence and conductivity, making it suitable for various applications in the field of material science.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide in lab experiments include its high purity and yield, making it suitable for various applications. Furthermore, this compound exhibits unique properties such as fluorescence and conductivity, making it suitable for various applications in the field of material science. The limitations of using this compound in lab experiments include its potential toxicity and the need for specific safety precautions when handling this compound.

Future Directions

There are various future directions for the study of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide. One potential direction involves the optimization of the synthesis method to achieve even higher yields and purity. Furthermore, the potential applications of this compound in the field of material science can be further explored, with a focus on its unique properties such as fluorescence and conductivity. Additionally, the potential therapeutic applications of this compound can be further studied, with a focus on its ability to inhibit specific enzymes that are involved in the progression of various diseases. Overall, the study of this compound has significant potential for various applications and can lead to the development of new therapeutic agents and materials.

Synthesis Methods

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide involves the reaction of 4-fluoro-2-chloronicotinoyl chloride with 2-cyanoethylamine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization. The synthesis method has been optimized to achieve high yields and purity, making it suitable for various applications.

Scientific Research Applications

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antitumor activity, and its mechanism of action involves the inhibition of specific enzymes that are essential for tumor growth. This compound has also shown potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's, due to its ability to inhibit specific enzymes that are involved in the progression of these diseases. Furthermore, this compound has been studied for its potential applications in the field of material science, where it has been found to exhibit unique properties such as fluorescence and conductivity.

properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O/c16-14-10-11(6-8-19-14)15(21)20(9-1-7-18)13-4-2-12(17)3-5-13/h2-6,8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAXXRVLQOBDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CCC#N)C(=O)C2=CC(=NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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